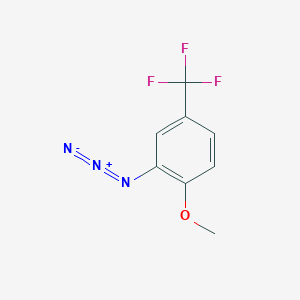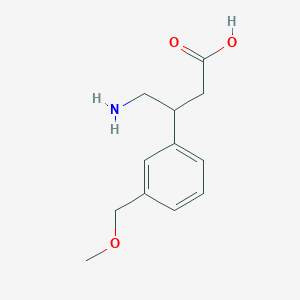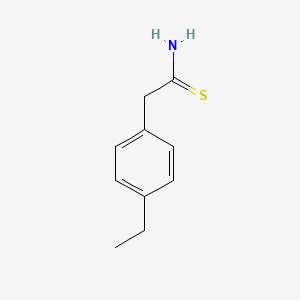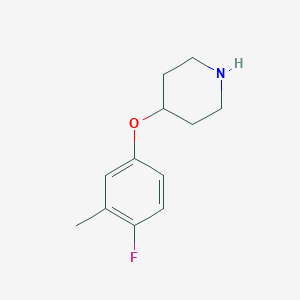
4-(4-Fluoro-3-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-methylphenoxy)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to a fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenoxy)piperidine typically involves the reaction of 4-fluoro-3-methylphenol with piperidine under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluoro-3-methylphenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: Studied for its pharmacological properties, such as its potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(4-Fluoro-3-methylphenoxy)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
4-(4-Fluoro-3-methylphenoxy)piperidine is unique due to its specific structural features. Similar compounds include:
4-(3-Fluoro-4-methylphenoxy)piperidine: A structural isomer with a different arrangement of the fluorine and methyl groups.
4-(4-Methylphenoxy)piperidine: Lacks the fluorine atom, leading to different chemical properties and reactivity.
These compounds share similarities in their core structure but differ in their functional groups, which can lead to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
4-(4-fluoro-3-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Clave InChI |
WUVSDYDKUQNTMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2CCNCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


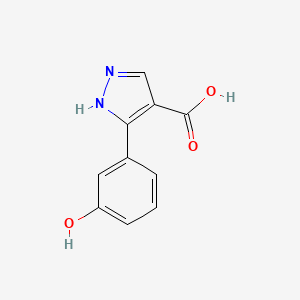
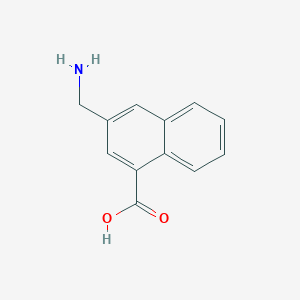

aminehydrochloride](/img/structure/B15322408.png)
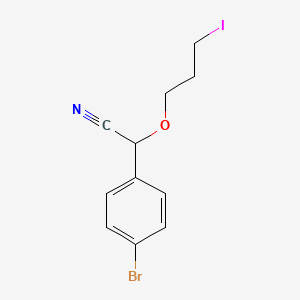
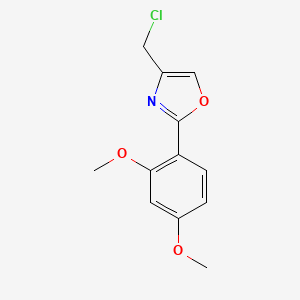

![O-[4-(Methylsulfonyl)benzyl]hydroxylamine](/img/structure/B15322434.png)

